3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole
Description
3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole is a bicyclic isoxazole derivative featuring a five-membered cyclopentane ring fused to an isoxazole moiety. The methyl substituent at the 3-position influences its electronic and steric properties, distinguishing it from related compounds.
Properties
IUPAC Name |
3-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-6-3-2-4-7(6)9-8-5/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFCYCICQPBSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2C1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with hydroxylamine to form an oxime, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
Scientific Research Applications
3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with cyclopenta- and cyclohepta-fused isoxazole derivatives:
Key Observations:
Ring Size :
- The 5-membered cyclopenta ring in the target compound introduces higher ring strain and puckering compared to the 7-membered cyclohepta analog. Puckering coordinates (Cremer-Pople parameters) would differ significantly, affecting conformational flexibility .
- Cyclohepta derivatives (e.g., CAS 33230-32-9) may exhibit reduced strain and distinct hydrogen-bonding capabilities due to the carboxylic acid group .
- Substituent Effects: Methyl vs. Ester Functionalization: Ethyl ester derivatives (CAS 137267-49-3) are more reactive under hydrolytic or nucleophilic conditions compared to the methyl-substituted target compound .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving puckering conformations in cyclopenta/cyclohepta systems .
- Ring Puckering : Cyclopenta rings typically adopt envelope or twist conformations, while cyclohepta systems may display chair-like or boat conformations, impacting molecular interactions .
Biological Activity
3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole is an intriguing compound within the isoxazole family, notable for its diverse biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHN\O |
| Molecular Weight | 125.17 g/mol |
| CAS Number | 11007900 |
| Structure | Structure |
Anticancer Properties
Research has indicated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study involving this compound demonstrated its potential in inhibiting the growth of human promyelocytic leukemia cells (HL-60). The compound was tested using the MTT reduction method, revealing an IC value indicating effective cytotoxicity within a concentration range of 86-755 μM .
The cytotoxicity was linked to the modulation of apoptosis-related proteins. Specifically:
- The compound induced a decrease in Bcl-2 expression while increasing p21 levels.
- This suggests a dual mechanism involving both apoptosis promotion and cell cycle arrest .
Antiviral Activity
Emerging research has also highlighted the antiviral properties of isoxazole derivatives. In particular, studies have shown that certain isoxazoles exhibit activity against viruses such as the varicella-zoster virus and cytomegalovirus (CMV), with some compounds demonstrating EC values comparable to established antiviral agents like ganciclovir .
Neuroprotective Effects
Recent investigations have pointed towards the neuroprotective potential of this compound. In vitro studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . These findings indicate a promising avenue for further research into its application in treating neurodegenerative diseases.
Study 1: Cytotoxicity Against HL-60 Cells
A detailed study evaluated the cytotoxic effects of various isoxazole derivatives on HL-60 cells. The results indicated that:
- Compound (3) showed significant cytotoxicity with an IC value of approximately 86 μM.
- Compound (6) exhibited lower cytotoxicity but still affected cell cycle progression and apoptosis pathways.
Study 2: Antiviral Efficacy
In a comparative analysis of different isoxazole derivatives against viral infections:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
